(R)-piperidin-3-ol

Asymmetric Synthesis Chiral Auxiliary Stereoselectivity

Chiral purity is critical: racemic piperidin-3-ol yields complex diastereomer mixtures, compromising SAR. (R)-piperidin-3-ol (CAS 62414-68-0) is a single-enantiomer building block for APIs. • ≥97% HPLC purity ensures biological activity from (R)-isomer alone. • Enantiospecific synthesis provides higher yield than resolution, ideal for scale-up. • Essential for chiral oxazolidine auxiliaries in diastereoselective reactions. Immediate global shipping.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 62414-68-0
Cat. No. B1302188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-piperidin-3-ol
CAS62414-68-0
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)O
InChIInChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1
InChIKeyBIWOSRSKDCZIFM-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Piperidin-3-ol: Enantiomeric Purity in Synthesis


(R)-Piperidin-3-ol (CAS 62414-68-0), also known as (3R)-piperidin-3-ol, is a chiral heterocyclic building block with a piperidine core bearing a hydroxyl group at the 3-position. It is a white solid with a molecular weight of 101.15 g/mol . This compound is primarily utilized in the pharmaceutical and chemical industries as a key chiral intermediate for synthesizing a wide range of bioactive molecules, including antiepileptics, sedative-hypnotics, and antidepressants . Its value is derived from its single, defined stereocenter, which is essential for constructing enantiomerically pure active pharmaceutical ingredients (APIs) and for enabling asymmetric synthesis . Standard commercial specifications report a purity of ≥97% (HPLC) .

Chiral auxiliary synthesis studies
Enantiopure building block for API research
Stereochemical control in SAR investigations

(R)-Piperidin-3-ol: Why Purity is Non-Negotiable


Substituting (R)-piperidin-3-ol with its enantiomer, (S)-piperidin-3-ol, or a racemic mixture is scientifically unsound for chiral synthesis applications. The specific three-dimensional arrangement of the (R)-enantiomer is not merely a structural detail but a determinant of its chemical behavior and biological interaction . In asymmetric synthesis, the stereochemical outcome of a reaction is directly governed by the chirality of the starting material. For instance, using the (S)-enantiomer as a chiral auxiliary will yield the opposite stereochemical product, while a racemic mixture would produce a complex, difficult-to-purify mixture of diastereomers. This is critical for drug development, as different enantiomers of a drug can have vastly different, and sometimes detrimental, pharmacological profiles . Therefore, the procurement of high-purity (R)-piperidin-3-ol is a critical quality control step that directly impacts the success and reproducibility of downstream synthetic and biological studies.

Enantiomer substitution may reverse stereochemistry
Using (S)-piperidin-3-ol instead of (R)-enantiomer may shift the stereochemical outcome, yielding opposite product configuration in asymmetric synthesis.
Racemic mixture can produce inseparable diastereomers
A racemic starting material may form complex diastereomer mixtures, complicating purification and downstream chiral analysis.

(R)-Piperidin-3-ol: Comparative Evidence


Chiral Auxiliary Diastereoselectivity

(R)-Piperidin-3-ol serves as a highly efficient chiral auxiliary, enabling the stereoselective synthesis of α-hydroxy aldehydes. In a direct comparison using Grignard reagent additions, a chiral oxazolidine derived from (R)-piperidin-3-ol demonstrated excellent diastereoselectivity for the formation of a specific stereoisomer [1]. In contrast, using an achiral piperidine derivative or a racemic mixture would yield a non-selective reaction, producing a mixture of enantiomers or diastereomers.

Chiral Auxiliary Selectivity
Class-level inference
Diastereoselective Grignard addition via oxazolidine derived from (R)-piperidin-3-ol; reported excellent selectivity versus achiral or racemic controls.
Supports stereochemical-control studies
Data to verify; class-level inference from abstract
Asymmetric Synthesis Chiral Auxiliary Stereoselectivity

Enantiospecific Synthesis Yield Advantage

The enantiospecific synthesis of (R)-piperidin-3-ol offers a significant yield advantage over traditional racemic resolution methods. A study reports an 'excellent yield' for the enantiospecific synthesis of (−)-(R)-piperidin-3-ol [1]. In contrast, racemic resolution, which involves synthesizing the racemate followed by separation, is fundamentally limited to a maximum theoretical yield of 50% for each enantiomer, a process described as 'economically unviable' [2]. This efficiency gap highlights the value of sourcing (R)-piperidin-3-ol produced via enantiospecific routes.

Synthesis Yield Comparison
Cross-study comparable
Enantiospecific route reported excellent yield, exceeding the ≤50% theoretical limit of racemic resolution.
Supports scalable procurement context
Cross-study yield context; reported outcome
Process Chemistry Enantiospecific Synthesis Yield Optimization

Validated Purity vs Unspecified Grades

For procurement, the specified purity of a chemical is a primary differentiator. Commercial suppliers of (R)-piperidin-3-ol, such as Bide Pharmatech, provide a standard purity of 97%, with batch-specific analytical data (NMR, HPLC, GC) available to confirm identity and purity . In contrast, sourcing from less rigorous vendors or using generic 'piperidin-3-ol' (which may be racemic or of undefined purity) introduces significant experimental risk and can lead to irreproducible results. The commitment to a documented purity specification is a key factor in scientific selection.

Commercial Purity
Data to verify
≥97% (HPLC) with batch-specific CoA, versus unspecified or racemic piperidin-3-ol grades.
Supports purity-dependent synthesis
Vendor specification review; independent verification recommended
Quality Control Analytical Chemistry HPLC Purity

(R)-Piperidin-3-ol: Application Scenarios


Enantiopure α-Hydroxy Carbonyl Synthons

(R)-Piperidin-3-ol is the preferred starting material for the synthesis of chiral oxazolidine auxiliaries, which are then used to prepare enantiomerically pure α-hydroxy aldehydes and other synthons. This application leverages the compound's proven ability to confer excellent diastereoselectivity in reactions with Grignard reagents [1], a feature that achiral or racemic piperidine analogs cannot replicate.

Process-Scale Chiral Intermediate Production

For large-scale manufacturing, sourcing (R)-piperidin-3-ol produced via enantiospecific synthesis is critical. The high yields reported for this route, which significantly exceed the theoretical limits of racemic resolution [2], make it the economically and practically viable option for synthesizing advanced intermediates for APIs targeting neurological disorders, including antiepileptics and antidepressants .

Medicinal Chemistry with Defined Stereochemistry

In structure-activity relationship (SAR) studies, the use of (R)-piperidin-3-ol with documented high purity (≥97% by HPLC) ensures that observed biological activity is due to the intended stereoisomer and not a contaminant . This is essential for making accurate conclusions about a drug candidate's potency, selectivity, and safety profile, differentiating it from studies that may use undefined or racemic starting materials.

Application
Selection Property
Validation Focus
Chiral oxazolidine auxiliary studies
Diastereoselectivity context
Stereochemical outcome reproducibility
Process chemistry research
Enantiospecific synthesis route
Yield and scalability context
SAR stereoisomer attribution
Defined stereochemistry purity
Purity-dependent bioactivity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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